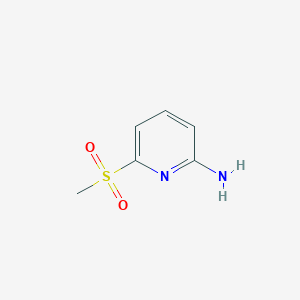

6-(Methylsulfonyl)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Methylsulfonyl)pyridin-2-amine is a compound that can be associated with various chemical reactions and has potential relevance in the synthesis of different organic molecules. While the provided papers do not directly discuss 6-(Methylsulfonyl)pyridin-2-amine, they do provide insights into related compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactivity of 6-(Methylsulfonyl)pyridin-2-amine.

Synthesis Analysis

The synthesis of related compounds, such as 1-(2-pyridinyl)ethylamines, involves stereospecific substitutions of optically pure methanesulfonates with various amines, which suggests that similar methodologies could be applied to the synthesis of 6-(Methylsulfonyl)pyridin-2-amine . Additionally, the synthesis of β-methylsulfonylated N-heterocycles from saturated cyclic amines with the insertion of sulfur dioxide indicates that methylsulfonyl groups can be introduced into heterocyclic compounds, which is relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 6-(Methylsulfonyl)pyridin-2-amine can be deduced from X-ray analysis, as demonstrated in the synthesis of a tris-sulfonyl derivative from 2,6-diamino-4-methyl-3-pyridinecarbonitrile . This suggests that X-ray crystallography could be a valuable tool in determining the precise molecular structure of 6-(Methylsulfonyl)pyridin-2-amine.

Chemical Reactions Analysis

Chemoselective reactions described in the literature indicate that the presence of a methylsulfonyl group can influence the selectivity of nucleophilic aromatic substitution (SNAr) reactions . For instance, primary aliphatic amines have been shown to selectively displace the sulfone group in certain conditions, which could be relevant when considering the chemical reactivity of 6-(Methylsulfonyl)pyridin-2-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Methylsulfonyl)pyridin-2-amine can be inferred from related compounds. For example, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveal the importance of hydrogen bonding and the role of sulfonate groups in molecular interactions . These insights can be applied to predict the solubility, stability, and potential intermolecular interactions of 6-(Methylsulfonyl)pyridin-2-amine.

科学的研究の応用

Chemoselective Reactions

6-(Methylsulfonyl)pyridin-2-amine is involved in various chemoselective reactions. For instance, its related compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, undergoes selective SNAr reactions with amines. Weak bases like anilines and secondary aliphatic amines selectively displace the chloride group in these reactions (Baiazitov et al., 2013).

Potential Antitrypanosomal Agents

Research on 2-aminopyridines, closely related to 6-(Methylsulfonyl)pyridin-2-amine, has identified them as potential antitrypanosomal agents. A compound identified as MMV010576, a derivative of this class, showed potent antitrypanosomal activity distinct from its antiplasmodial properties (Veale et al., 2019).

Sulfur-Containing Derivatives

Sulfur-containing derivatives of 6-(Methylsulfonyl)pyridin-2-amine and its analogs have shown significant antifungal and antibacterial properties. Additionally, these derivatives have applications as herbicides, plant growth regulators, and in phase-transfer catalysis of SN2 reactions (Ban-Oganowska, 1996).

Formation of Aminals

Another interesting application is the formation of aminals via Pummerer rearrangement. The reaction of certain aminopyridines with acid chlorides in the presence of a tertiary base such as pyridine can lead to the formation of these unique aminals (Rakhit et al., 1979).

将来の方向性

特性

IUPAC Name |

6-methylsulfonylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYDWBZWBNWTLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

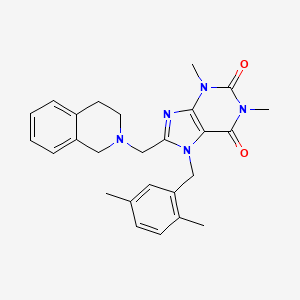

CS(=O)(=O)C1=CC=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylsulfonyl)pyridin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)

![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)

![7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3013793.png)

![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3013801.png)

![N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013803.png)